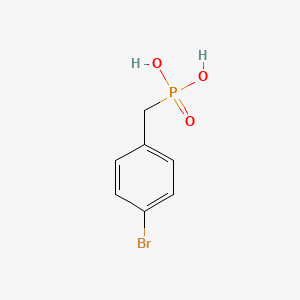

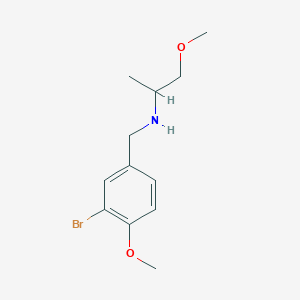

(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process for “(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine” may vary.Molecular Structure Analysis

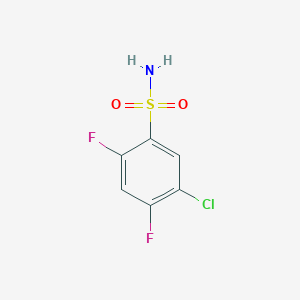

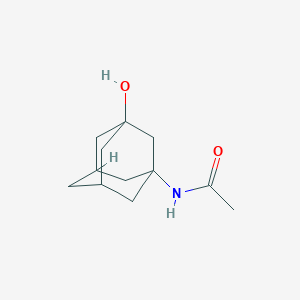

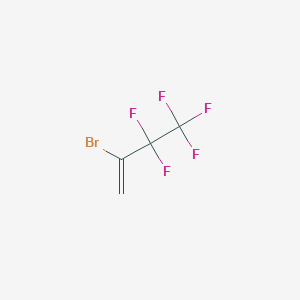

The molecular structure of “(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine” is defined by its molecular formula, C12H18BrNO2. Detailed structural analysis would require more specific data such as 3D molecular models or X-ray crystallography studies.Chemical Reactions Analysis

The chemical reactions involving “(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine” can include free radical reactions, nucleophilic substitution, and oxidation . The exact reactions would depend on the conditions and reagents used.Aplicaciones Científicas De Investigación

Organic Synthesis

This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its benzylic position is particularly reactive due to the presence of a bromine atom, which can undergo various substitution reactions to introduce different functional groups . This reactivity can be harnessed in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Medicinal Chemistry

In medicinal chemistry, the compound’s structure could be modified to create new drug candidates. The methoxy groups may influence the lipophilicity of the molecule, affecting its ability to cross cell membranes and potentially altering its pharmacokinetic properties .

Material Science

The amine group in the compound can be used to bind to certain substrates or to form polymers with specific properties. For instance, it could be utilized in the creation of novel coatings or adhesives that require a balance of hydrophobic and hydrophilic properties .

Catalysis

The compound could act as a ligand for transition metals, forming complexes that are useful in catalysis. Such complexes might be applied in various chemical reactions, including those that are important for environmental sustainability, like the reduction of carbon dioxide .

Analytical Chemistry

Derivatives of this compound could be developed as analytical reagents. For example, they could be used in chromatography to help separate and identify other compounds based on their interactions with the methoxy and amine functional groups .

Biochemistry

In biochemistry, the compound could be tagged with fluorescent groups or isotopes to study biological processes. It might be used to trace the pathways of metabolic reactions or to investigate the binding interactions within cellular structures .

Propiedades

IUPAC Name |

N-[(3-bromo-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO2/c1-9(8-15-2)14-7-10-4-5-12(16-3)11(13)6-10/h4-6,9,14H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIGPIHILBZHIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC(=C(C=C1)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50386149 |

Source

|

| Record name | STK232600 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine | |

CAS RN |

352436-21-6 |

Source

|

| Record name | STK232600 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

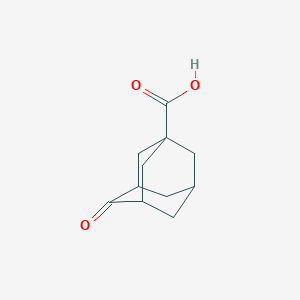

![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)